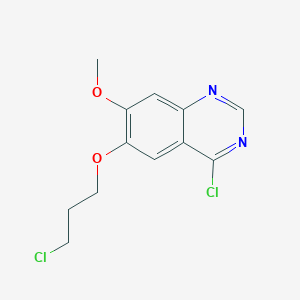







|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[N:12]=[CH:11][NH:10][C:9]2=O.S(Cl)([Cl:21])=O>CN(C=O)C>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[N:12]=[CH:11][N:10]=[C:9]2[Cl:21]
|


|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCOC=1C=C2C(NC=NC2=CC1OC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
Thionyl chloride was distilled off completely under reduced pressure below 45° C
|
|
Type
|
ADDITION
|
|
Details
|
Methylene chloride (2.5 lt) and water (1.5 lt) were charged
|
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted twice with methylene chloride (500 ml)
|
|
Type
|
WASH
|
|
Details
|
the combined methylene chloride layer was washed with 1% sodium bicarbonate solution (1 lt)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate (20 gm)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure at 35-40° C
|
|
Type
|
STIRRING
|
|
Details
|
The residue was stirred with isopropyl alcohol (400 ml) at 40-45° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0-5° C.
|
|
Type
|
FILTRATION
|
|
Details
|
the solids filtered
|
|
Type
|
WASH
|
|
Details
|
washed with chilled isopropyl alcohol (200 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 45° C.
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCOC=1C=C2C(=NC=NC2=CC1OC)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 406 g | |
| YIELD: PERCENTYIELD | 95% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |